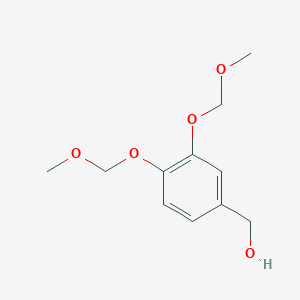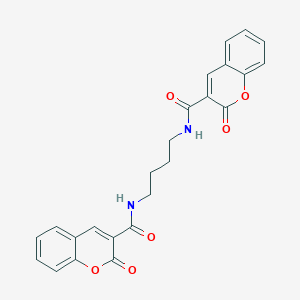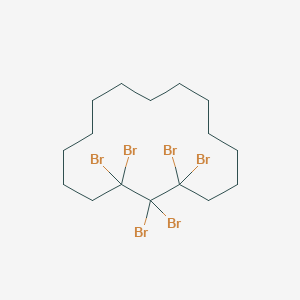
1,1,2,2,3,3-Hexabromocyclohexadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2,3,3-Hexabromocyclohexadecane is a brominated organic compound with the molecular formula C16H24Br6. It is a cycloalkane derivative where six hydrogen atoms are replaced by bromine atoms. This compound is known for its high bromine content, making it a significant flame retardant. Its unique structure and properties have garnered interest in various scientific and industrial fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3-Hexabromocyclohexadecane typically involves the bromination of cyclohexadecane. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or a bromine-containing compound like N-bromosuccinimide (NBS). The reaction conditions often include:
Solvent: A non-polar solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3).
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Catalyst: A radical initiator such as azobisisobutyronitrile (AIBN) may be used to facilitate the bromination process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Feedstock: High-purity cyclohexadecane and bromine.
Reactor Design: Continuous stirred-tank reactors (CSTR) or tubular reactors.
Purification: The product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2,3,3-Hexabromocyclohexadecane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Elimination Reactions: Dehydrobromination can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Elimination: Strong bases like sodium ethoxide (NaOEt) in ethanol.
Major Products
Substitution: Formation of cyclohexadecane derivatives with various functional groups.
Reduction: Cyclohexadecane.
Elimination: Cyclohexadecene and other alkenes.
Wissenschaftliche Forschungsanwendungen
1,1,2,2,3,3-Hexabromocyclohexadecane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilicity.
Industry: Widely used as a flame retardant in polymers, textiles, and electronics to enhance fire resistance.
Wirkmechanismus
The mechanism by which 1,1,2,2,3,3-Hexabromocyclohexadecane exerts its effects is primarily through its bromine atoms. These atoms can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound can interact with biological molecules, potentially disrupting normal cellular functions. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect hormone receptors and enzymes involved in metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2,3,3-Hexabromocyclododecane: Another brominated cycloalkane with similar flame retardant properties.
1,2,3,4,5,6-Hexabromocyclohexane: A smaller cycloalkane with six bromine atoms.
Tetrabromobisphenol A: A widely used brominated flame retardant with a different structural framework.
Uniqueness
1,1,2,2,3,3-Hexabromocyclohexadecane is unique due to its larger ring size and higher bromine content compared to other brominated cycloalkanes. This gives it distinct physical and chemical properties, such as higher thermal stability and greater effectiveness as a flame retardant.
Eigenschaften
CAS-Nummer |
603138-48-3 |
|---|---|
Molekularformel |
C16H26Br6 |
Molekulargewicht |
697.8 g/mol |
IUPAC-Name |
1,1,2,2,3,3-hexabromocyclohexadecane |
InChI |
InChI=1S/C16H26Br6/c17-14(18)12-10-8-6-4-2-1-3-5-7-9-11-13-15(19,20)16(14,21)22/h1-13H2 |
InChI-Schlüssel |
OOTCYJVQVYPJID-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCCC(C(C(CCCCCC1)(Br)Br)(Br)Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



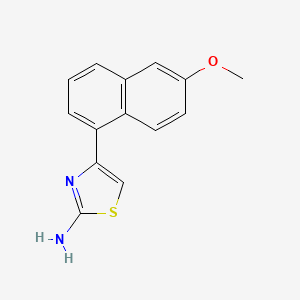
![1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro-](/img/structure/B12590270.png)
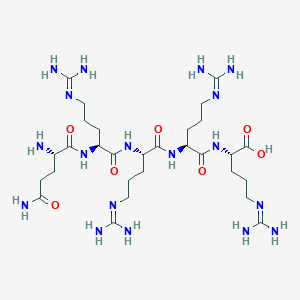
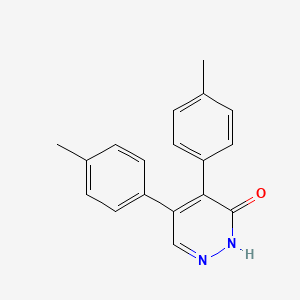
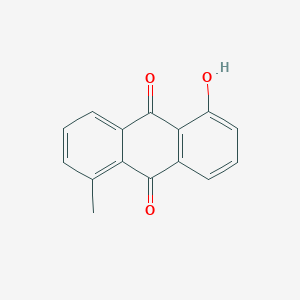
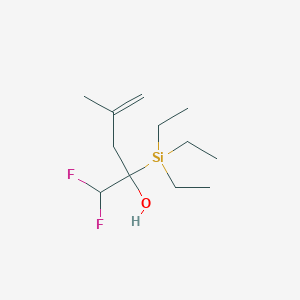
![Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-iodo-](/img/structure/B12590310.png)
![Acetamide,2-[[5-[[(4,6-dimethyl-pyrimidin-2-YL)thio]methyl]-4-(2-allyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-](/img/structure/B12590314.png)

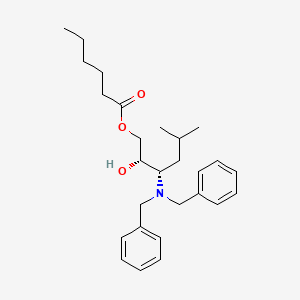
![3-{3-Oxo-3-[4-(propan-2-yl)phenyl]propanamido}benzoic acid](/img/structure/B12590328.png)
